molecular formula C21H19NO9S B2812601 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate CAS No. 71501-19-4

9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate

Cat. No.: B2812601
CAS No.: 71501-19-4
M. Wt: 461.44
InChI Key: YVJPXJIYDRZLQC-UHFFFAOYSA-N
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Description

9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a fluorone core substituted with a dimethylaminophenyl group and multiple hydroxyl groups, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with resorcinol under acidic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the sulfate group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, while the dimethylaminophenyl group enhances its electron-donating properties. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate apart is its combination of a fluorone core with multiple hydroxyl groups and a dimethylaminophenyl substituent. This unique structure imparts distinct chemical reactivity and fluorescence properties, making it highly valuable in both research and industrial applications .

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5.H2O4S/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4/h3-10,23-25H,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZUFUTYIOMXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71501-19-4
Record name 3H-Xanthen-3-one, 9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxy-, sulfate (1:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71501-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2,6,7-trihydroxy-3-oxo-3H-xanthenyl)phenyl]dimethylammonium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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